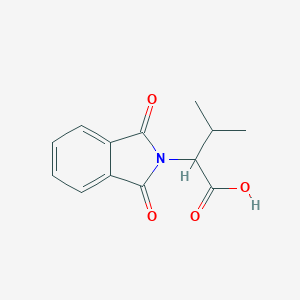
n-Methyl-n-(2-(4-aminophenoxy)ethyl)-2-(4-aminophenyl)ehtanamine
Descripción general
Descripción
Synthesis Analysis
The synthesis of related amines and their derivatives is a topic of interest in the provided papers. For instance, paper describes the synthesis of 2-hydroxy-N,N-bis(2-aminoethyl)ethylamine through addition alkylation of diethyl triamine with epoxyethane, achieving a high yield and purity. This method could potentially be adapted for the synthesis of "n-Methyl-n-(2-(4-aminophenoxy)ethyl)-2-(4-amino-phenyl)ethanamine" by modifying the starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of amines and their derivatives is crucial for their reactivity and interaction with biological targets. Paper discusses the synthesis of various N-substituted derivatives of 2-(4-fluoro-3-hydroxyphenyl)ethylamine and their dopamine receptor affinities. The introduction of different alkyl groups affects the compound's affinity for dopamine receptors, indicating that the molecular structure, particularly the substituents on the nitrogen atom, plays a significant role in the biological activity of these compounds.
Chemical Reactions Analysis
The reactivity of amines with aldehydes is highlighted in paper , where N-[(1-methyl-2-phenyl)ethyl]ethanimine N-oxide is formed as a metabolite of methamphetamine. This suggests that "n-Methyl-n-(2-(4-aminophenoxy)ethyl)-2-(4-aminophenyl)ethanamine" could potentially undergo similar reactions with aldehydes under physiological conditions, leading to the formation of N-oxide derivatives.
Physical and Chemical Properties Analysis
The physical and chemical properties of amines are influenced by their molecular structure. For example, paper notes that the introduction of a 2-phenylethyl group on the nitrogen atom increases liposolubility, which could affect the solubility and distribution of "n-Methyl-n-(2-(4-aminophenoxy)ethyl)-2-(4-aminophenyl)ethanamine" in a biological system. Additionally, the fluorescence properties of some N-substituted 1,4-dihydropyridines reported in paper suggest that the compound may also exhibit fluorescence, depending on its specific structure and substituents.
Propiedades
IUPAC Name |
4-[2-[2-(4-aminophenoxy)ethyl-methylamino]ethyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O/c1-20(11-10-14-2-4-15(18)5-3-14)12-13-21-17-8-6-16(19)7-9-17/h2-9H,10-13,18-19H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZYRUZJJDBUKII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC1=CC=C(C=C1)N)CCOC2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60562558 | |
| Record name | 4-(2-{[2-(4-Aminophenoxy)ethyl](methyl)amino}ethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60562558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-((4-Aminophenethyl)(methyl)amino)ethoxy)aniline | |
CAS RN |
115256-13-8 | |
| Record name | 4-(2-{[2-(4-Aminophenoxy)ethyl](methyl)amino}ethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60562558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(4-aminophenoxy)-2-[N-(4-aminophenethyl)-N-methylamino]ethane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



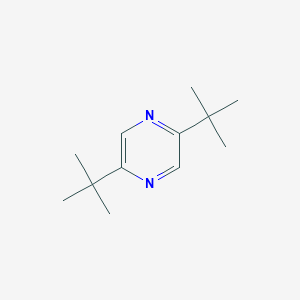

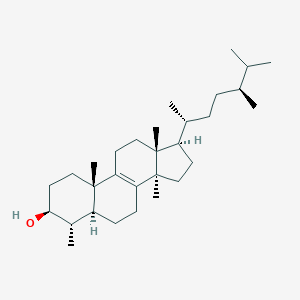


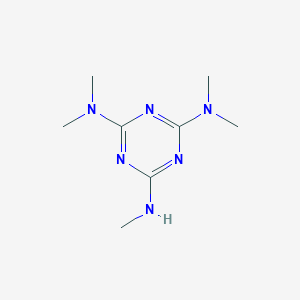
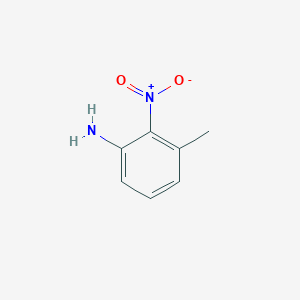
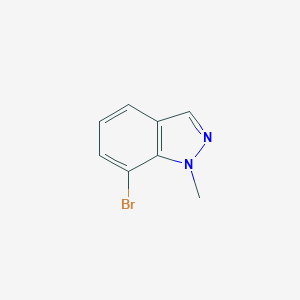


![[(2R,3R,4S,5R,6S)-3,4-Diacetyloxy-6-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-3-yl]oxy-5-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxyoxan-2-yl]methyl (E)-3-(4-hydroxyphenyl)prop-2-enoate](/img/structure/B108034.png)

